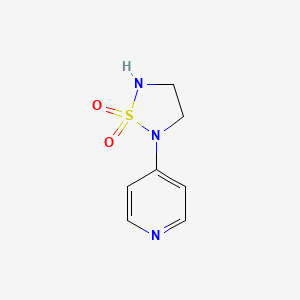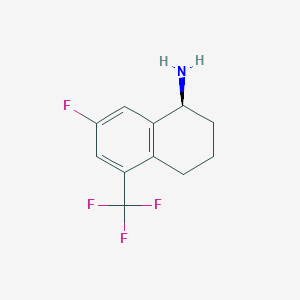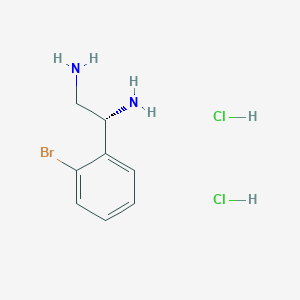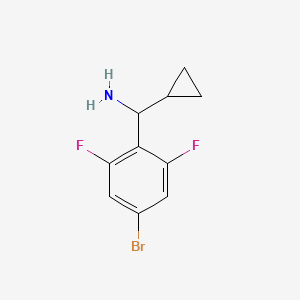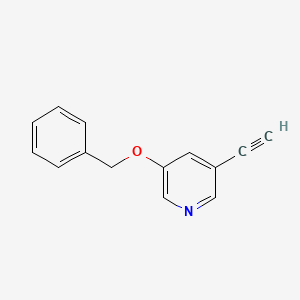
3-(Benzyloxy)-5-ethynylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-5-ethynylpyridine is an organic compound that belongs to the class of pyridine derivatives It features a benzyloxy group attached to the third position and an ethynyl group attached to the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-ethynylpyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-5-ethynylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce 3-(Benzyloxy)-5-ethylpyridine.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-5-ethynylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-5-ethynylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Another pyridine derivative with a benzyloxy group, but with different substitution patterns.
5-Ethynyl-2-methoxypyridine: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness
3-(Benzyloxy)-5-ethynylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H11NO |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-ethynyl-5-phenylmethoxypyridine |
InChI |
InChI=1S/C14H11NO/c1-2-12-8-14(10-15-9-12)16-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
Clave InChI |
CPFLUTFMFPCJNO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CN=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054437.png)
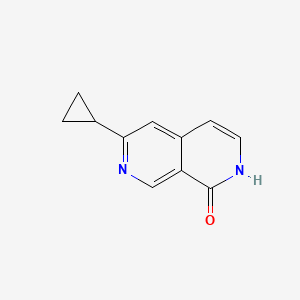
![(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate](/img/structure/B13054446.png)
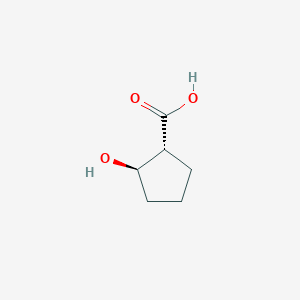
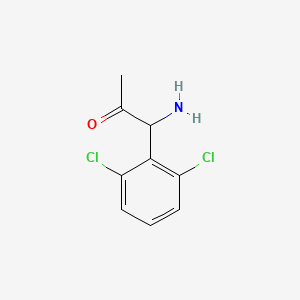
![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole](/img/structure/B13054459.png)
![2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13054467.png)
![(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B13054479.png)
